
Oxoruthenium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxoruthenium(1+) is a compound that features a ruthenium atom bonded to an oxygen atom, forming a positively charged ion. This compound is part of the broader class of ruthenium-oxo complexes, which are known for their significant roles in various chemical reactions, particularly in oxidation processes. The unique properties of oxoruthenium(1+) make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxoruthenium(1+) typically involves the use of ruthenium precursors such as ruthenium trichloride or ruthenium tetroxide. One common method involves the reaction of these precursors with oxidizing agents in the presence of ligands that stabilize the oxoruthenium complex. For example, the reaction of ruthenium trichloride with sodium periodate in an aqueous solution can yield oxoruthenium(1+).
Industrial Production Methods: Industrial production of oxoruthenium(1+) often involves large-scale oxidation processes using ruthenium-based catalysts. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of oxoruthenium(1+).
化学反応の分析
Types of Reactions: Oxoruthenium(1+) is known to undergo various types of chemical reactions, including:
Oxidation: Oxoruthenium(1+) can act as an oxidizing agent, facilitating the oxidation of organic and inorganic substrates.
Reduction: Under certain conditions, oxoruthenium(1+) can be reduced to lower oxidation states of ruthenium.
Substitution: Ligand substitution reactions are common, where ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include sodium periodate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are used to reduce oxoruthenium(1+).
Substitution Reactions: Ligand exchange can be facilitated by the addition of excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce lower-valent ruthenium complexes.
科学的研究の応用
Oxoruthenium(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various oxidation reactions, including the oxidation of alcohols and alkenes. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry.
Biology: Oxoruthenium(1+) complexes are studied for their potential use in biological systems, including as probes for studying oxidative stress and as potential therapeutic agents.
Medicine: Research is ongoing into the use of oxoruthenium(1+) complexes in cancer therapy, where they may act as cytotoxic agents that target cancer cells.
Industry: In industrial applications, oxoruthenium(1+) is used in processes such as water treatment and the synthesis of fine chemicals.
作用機序
The mechanism by which oxoruthenium(1+) exerts its effects involves the transfer of oxygen atoms to substrates, facilitating their oxidation. This process often involves the formation of intermediate species, such as peroxo or superoxo complexes, which are highly reactive and can further react with substrates. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
類似化合物との比較
Oxoruthenium(1+) can be compared with other similar compounds, such as:
Oxoruthenium(2+): Another oxidation state of oxoruthenium, which has different reactivity and stability.
Osmium-oxo complexes: These compounds have similar oxidation properties but differ in their reactivity and applications.
Iron-oxo complexes: Widely studied for their role in biological systems, these complexes have different electronic properties compared to oxoruthenium(1+).
特性
CAS番号 |
113110-48-8 |
|---|---|
分子式 |
ORu+ |
分子量 |
117.1 g/mol |
IUPAC名 |
oxoruthenium(1+) |
InChI |
InChI=1S/O.Ru/q;+1 |
InChIキー |
XFBLPIPEFDRLTH-UHFFFAOYSA-N |
正規SMILES |
O=[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


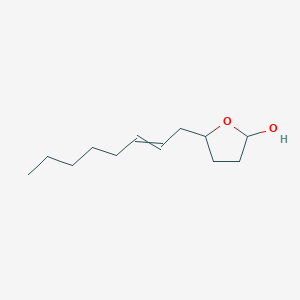
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
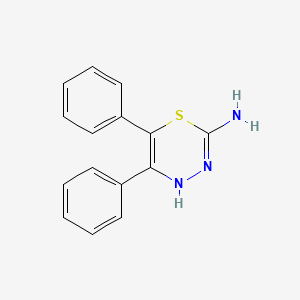
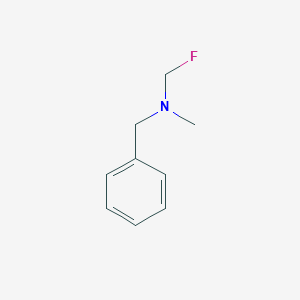
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)

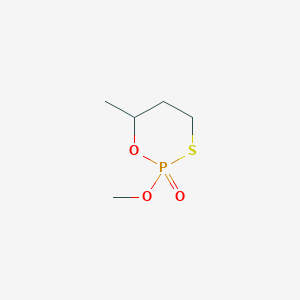
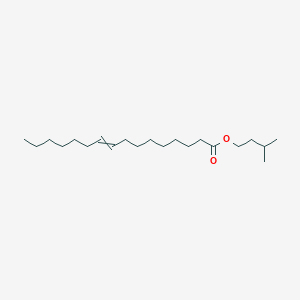

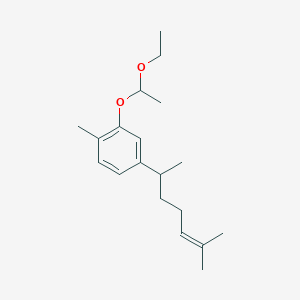
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
